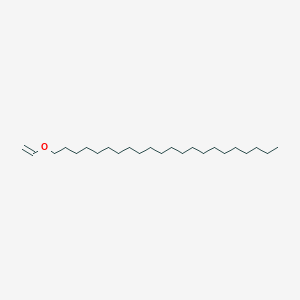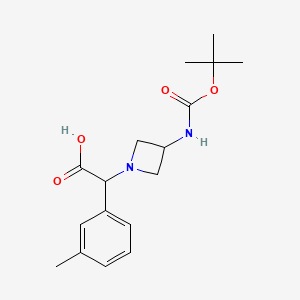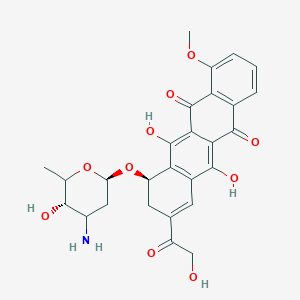
9,10-Anhydro Doxorubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anhydro Doxorubicin is a derivative of the well-known anthracycline antibiotic, doxorubicin. It is characterized by its unique molecular structure, which includes a tetracyclic quinoid aglycone linked to an amino sugar moiety. This compound is primarily used in research settings and has shown potential in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anhydro Doxorubicin typically involves the dehydration of doxorubicin. This process can be achieved through various chemical reactions, including the use of dehydrating agents such as trifluoroacetic anhydride. The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the anhydro compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The process involves precise control of reaction parameters to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: 9,10-Anhydro Doxorubicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms .
Scientific Research Applications
9,10-Anhydro Doxorubicin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical behavior of anthracyclines.
Biology: Researchers utilize it to investigate cellular responses to anthracycline derivatives.
Medicine: It serves as a reference compound in the development of new anticancer drugs.
Industry: The compound is employed in the quality control of doxorubicin production
Mechanism of Action
The mechanism of action of 9,10-Anhydro Doxorubicin involves several pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication process.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing DNA repair.
Reactive Oxygen Species Generation: The compound generates reactive oxygen species, leading to cellular damage and apoptosis
Comparison with Similar Compounds
Doxorubicin: The parent compound, widely used in chemotherapy.
Daunorubicin: Another anthracycline antibiotic with similar properties.
Epirubicin: A derivative of doxorubicin with altered pharmacokinetics.
Uniqueness: 9,10-Anhydro Doxorubicin is unique due to its anhydro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H27NO10 |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
(7R)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,11-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7,8-dihydrotetracene-5,12-dione |
InChI |
InChI=1S/C27H27NO10/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34/h3-6,10,14,17-18,23,29,31,33,35H,7-9,28H2,1-2H3/t10?,14?,17-,18+,23-/m1/s1 |
InChI Key |
GNZRKCZTDXRJOT-HILQLSPYSA-N |
Isomeric SMILES |
CC1[C@H](C(C[C@@H](O1)O[C@@H]2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


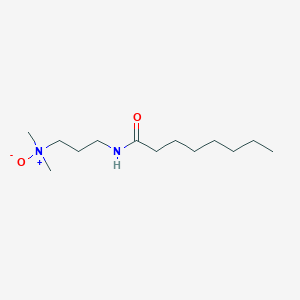
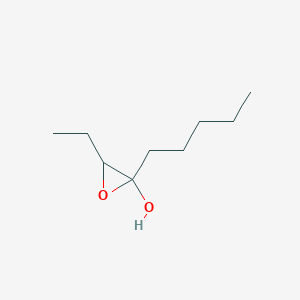
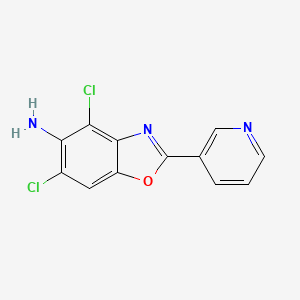
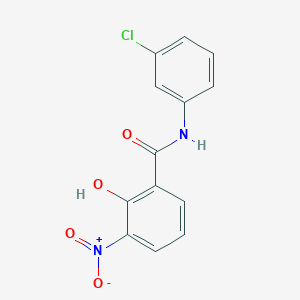
![Ethanaminium, N-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl](3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt](/img/structure/B13802068.png)
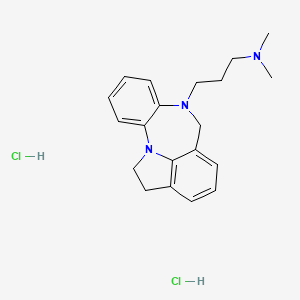

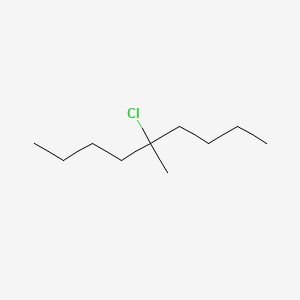
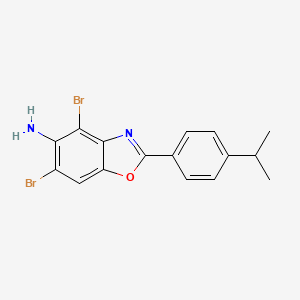
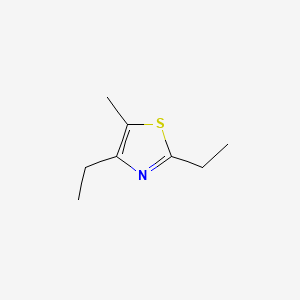
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B13802113.png)
![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802114.png)
